molecular formula C17H16N2O6S B300666 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid

4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid

Katalognummer B300666
Molekulargewicht: 376.4 g/mol
InChI-Schlüssel: NFYPHYBINGOEMN-LCYFTJDESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid, also known as MitoQ, is a mitochondria-targeted antioxidant that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MitoQ is a derivative of coenzyme Q10 (CoQ10) and is designed to selectively accumulate within mitochondria, where it can scavenge free radicals and protect against oxidative stress.

Wirkmechanismus

4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid works by selectively accumulating within mitochondria, where it can scavenge free radicals and protect against oxidative stress. It does this by donating electrons to the electron transport chain, which reduces the production of reactive oxygen species (ROS) and improves mitochondrial function. 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB signaling.
Biochemical and Physiological Effects:
4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid has been shown to have a number of biochemical and physiological effects. It improves mitochondrial function by reducing oxidative stress and increasing ATP production. 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid also reduces inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB signaling. Additionally, 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid has been shown to improve insulin sensitivity and reduce oxidative stress in adipose tissue.

Vorteile Und Einschränkungen Für Laborexperimente

4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid has several advantages for use in lab experiments. It is a mitochondria-targeted antioxidant, which allows for selective accumulation within mitochondria and protection against oxidative stress. 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid is also stable and has a long half-life, which allows for sustained protection against oxidative stress. However, 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid also has some limitations. It can be expensive and difficult to synthesize, and its efficacy may vary depending on the experimental conditions.

Zukünftige Richtungen

There are several future directions for research on 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid. One area of interest is the potential use of 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Further research is needed to determine the optimal dosing and treatment regimens for these conditions. Another area of interest is the potential use of 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid in the treatment of cardiovascular diseases such as heart failure and myocardial infarction. Additionally, 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid may have potential applications in the treatment of inflammatory diseases and metabolic disorders such as diabetes. Further research is needed to explore these potential therapeutic applications of 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid.

Synthesemethoden

The synthesis of 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid involves a multi-step process that begins with the preparation of 4-benzoic acid. The benzoic acid is then reacted with ethyl chloroformate to form ethyl benzoate, which is subsequently reacted with morpholine to form 2-(morpholin-4-yl)ethyl benzoate. The intermediate product is then reacted with thioacetic acid to form 2-(morpholin-4-yl)-2-oxoethyl benzoate, which is further reacted with chlorodimethylsulfonium chloride to form 2-(morpholin-4-yl)-2-oxoethyl 2,4-dioxothiazolidine-5-carboxylate. Finally, the desired product, 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid, is obtained by reacting 2-(morpholin-4-yl)-2-oxoethyl 2,4-dioxothiazolidine-5-carboxylate with 4-[(Z)-{3-[(2,3,5,6-tetramethyl-1,4-benzoquinone)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid.

Wissenschaftliche Forschungsanwendungen

4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases and conditions. It has been shown to have neuroprotective effects in Parkinson's disease, Alzheimer's disease, and multiple sclerosis by reducing oxidative stress and improving mitochondrial function. 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid has also been shown to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury and improving cardiac function. Additionally, 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Eigenschaften

Produktname

4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid

Molekularformel

C17H16N2O6S

Molekulargewicht

376.4 g/mol

IUPAC-Name

4-[(Z)-[3-(2-morpholin-4-yl-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]benzoic acid

InChI

InChI=1S/C17H16N2O6S/c20-14(18-5-7-25-8-6-18)10-19-15(21)13(26-17(19)24)9-11-1-3-12(4-2-11)16(22)23/h1-4,9H,5-8,10H2,(H,22,23)/b13-9-

InChI-Schlüssel

NFYPHYBINGOEMN-LCYFTJDESA-N

Isomerische SMILES

C1COCCN1C(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)O)/SC2=O

SMILES

C1COCCN1C(=O)CN2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=O

Kanonische SMILES

C1COCCN1C(=O)CN2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.